2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde
Overview
Description
2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde is an organic compound with the molecular formula C9H13BrO. It is a brominated derivative of cyclohexene, featuring a bromo group and a formyl group attached to a dimethyl-substituted cyclohexene ring. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde typically involves the bromination of 5,5-dimethylcyclohex-1-enecarbaldehyde. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions. The reaction proceeds via electrophilic addition of bromine to the double bond of the cyclohexene ring, followed by oxidation to form the aldehyde group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 2-Bromo-5,5-dimethylcyclohex-1-ene-1-carboxylic acid.
Reduction: 2-Bromo-5,5-dimethylcyclohex-1-en-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: It is used in the synthesis of novel materials with unique properties.
Chemical Biology: It is used in the study of biochemical pathways and the development of chemical probes.
Mechanism of Action
The mechanism of action of 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromo group can participate in halogen bonding interactions, while the aldehyde group can form covalent bonds with nucleophilic residues in target proteins. These interactions can modulate the activity of the target protein and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5,5-dimethylcyclohex-1-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-Bromo-5,5-dimethylcyclohex-1-en-1-ol: Similar structure but with an alcohol group instead of an aldehyde group.
5,5-Dimethylcyclohex-1-enecarbaldehyde: Similar structure but without the bromo group.
Uniqueness
2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde is unique due to the presence of both a bromo group and an aldehyde group on a dimethyl-substituted cyclohexene ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
I
Properties
IUPAC Name |
2-bromo-5,5-dimethylcyclohexene-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO/c1-9(2)4-3-8(10)7(5-9)6-11/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLIXFKCKLKMTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)C=O)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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